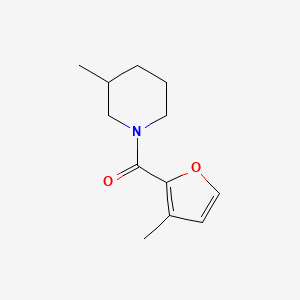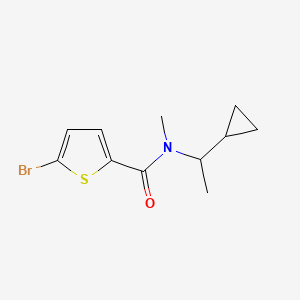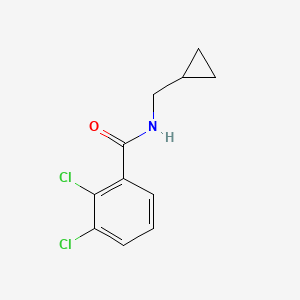
(3-Methylfuran-2-yl)-(3-methylpiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methylfuran-2-yl)-(3-methylpiperidin-1-yl)methanone, also known as MFM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MFM is a ketone derivative of 3-methylfuran and 3-methylpiperidine, which are organic compounds commonly used in the synthesis of pharmaceuticals and agrochemicals. MFM has been found to exhibit promising pharmacological properties, making it a potential candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of (3-Methylfuran-2-yl)-(3-methylpiperidin-1-yl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. (3-Methylfuran-2-yl)-(3-methylpiperidin-1-yl)methanone has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to bind to certain receptors in the body, which could be responsible for its anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
(3-Methylfuran-2-yl)-(3-methylpiperidin-1-yl)methanone has been shown to have various biochemical and physiological effects on the body. It has been found to inhibit the activity of certain enzymes, which could lead to a decrease in the growth and proliferation of cancer cells. (3-Methylfuran-2-yl)-(3-methylpiperidin-1-yl)methanone has also been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases. It has been shown to have a positive effect on the central nervous system, which could be useful in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-Methylfuran-2-yl)-(3-methylpiperidin-1-yl)methanone has several advantages and limitations for lab experiments. One advantage is that it is a relatively stable compound that can be easily synthesized and purified. It also exhibits promising pharmacological properties, making it a potential candidate for the development of new drugs. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize its pharmacological properties. Another limitation is that it may have potential toxicity, which could limit its use in clinical applications.
Direcciones Futuras
There are several future directions for the research and development of (3-Methylfuran-2-yl)-(3-methylpiperidin-1-yl)methanone. One direction is to further elucidate its mechanism of action, which could lead to the optimization of its pharmacological properties. Another direction is to explore its potential applications in the treatment of other diseases, such as cardiovascular disease and diabetes. Additionally, there is a need to further investigate its potential toxicity, which could limit its use in clinical applications. Overall, the research on (3-Methylfuran-2-yl)-(3-methylpiperidin-1-yl)methanone has significant potential for the development of new drugs and treatments for various diseases.
Métodos De Síntesis
The synthesis of (3-Methylfuran-2-yl)-(3-methylpiperidin-1-yl)methanone involves the reaction of 3-methylfuran and 3-methylpiperidine with a suitable reagent, such as methanone. The reaction is carried out under controlled conditions, and the product is purified using various techniques, such as chromatography and distillation. The synthesis of (3-Methylfuran-2-yl)-(3-methylpiperidin-1-yl)methanone is a complex process that requires expertise in organic chemistry and analytical techniques.
Aplicaciones Científicas De Investigación
(3-Methylfuran-2-yl)-(3-methylpiperidin-1-yl)methanone has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit significant activity against various diseases, including cancer, inflammation, and neurological disorders. (3-Methylfuran-2-yl)-(3-methylpiperidin-1-yl)methanone has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of anticancer drugs. It has also been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis. (3-Methylfuran-2-yl)-(3-methylpiperidin-1-yl)methanone has been shown to have a positive effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
(3-methylfuran-2-yl)-(3-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-4-3-6-13(8-9)12(14)11-10(2)5-7-15-11/h5,7,9H,3-4,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXOTLDCLFUSCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=C(C=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-chlorophenyl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7509943.png)

![2-[1-(Pyridin-3-ylmethyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B7509954.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7509965.png)









